3-Chlorocatechol

Catalog No.
S577066
CAS No.
4018-65-9
M.F
C6H5ClO2
M. Wt
144.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorocatechol

CAS Number

4018-65-9

Product Name

3-Chlorocatechol

IUPAC Name

3-chlorobenzene-1,2-diol

Molecular Formula

C6H5ClO2

Molecular Weight

144.55 g/mol

InChI

InChI=1S/C6H5ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H

InChI Key

GQKDZDYQXPOXEM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)O)O

Synonyms

3-chlorocatechol, 3-chloropyrocatechol

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)O

Environmental Pollutant Detection and Bioremediation:

  • 3-Chlorocatechol is a common environmental pollutant produced from various industrial processes, including wood pulp chlorination and herbicide manufacturing []. Its presence in water and soil poses a concern due to its potential toxicity and persistence in the environment.
  • Researchers have explored the use of bacteria, particularly Pseudomonas putida, for the detection and bioremediation of 3-chlorocatechol. These bacteria harbor specific enzymes that can degrade the compound, making them valuable tools for environmental monitoring and cleanup efforts [, ].
  • One study demonstrated the effectiveness of a genetically modified Escherichia coli strain engineered to degrade 3-chlorocatechol and other related compounds. This research highlights the potential for developing new bioremediation strategies using genetically modified organisms [].

Understanding Microbial Degradation Pathways:

  • Studying the degradation pathways of 3-chlorocatechol by different microorganisms helps researchers understand the mechanisms involved in the breakdown of chlorinated aromatic compounds. This knowledge is crucial for developing efficient bioremediation strategies and improving our understanding of microbial catabolic processes [, ].
  • Researchers have identified and characterized specific enzymes involved in 3-chlorocatechol degradation, such as catechol 2,3-dioxygenase. Studying these enzymes provides insights into their structure, function, and their role in the overall degradation pathway [].

Biosensing Applications:

  • The specific response of certain bacteria to 3-chlorocatechol has been employed in developing biosensing tools. These tools utilize genetically engineered bacteria that express a reporter gene, such as beta-galactosidase, in response to the presence of 3-chlorocatechol [].
  • This approach offers a rapid and sensitive method for detecting 3-chlorocatechol in environmental samples, particularly in soil where traditional analytical techniques like HPLC might be less effective [].

3-Chlorocatechol is an organic compound classified as a chlorinated derivative of catechol, featuring the chemical formula C6H5ClO2C_6H_5ClO_2. In this structure, one of the hydrogen atoms adjacent to a hydroxyl group is substituted by a chlorine atom, resulting in a compound that retains the essential characteristics of catechol while introducing unique reactivity due to the presence of chlorine . This compound is an important intermediate in various biochemical pathways, particularly in the degradation of chlorinated aromatic compounds.

, particularly in microbial degradation pathways. One notable reaction involves its conversion by chlorocatechol 1,2-dioxygenase, which cleaves the aromatic ring to produce 2-chloro-cis,cis-muconate. This intermediate can then be further transformed through a series of enzymatic reactions leading to maleylacetate and ultimately 3-oxoadipate, which is a key intermediate in the catabolism of aromatic compounds .

Additionally, 3-chlorocatechol can participate in oxidation reactions. For instance, microbial extracts from Escherichia coli have been shown to oxidize 3-chlorocatechol, facilitating its breakdown into less toxic products .

The biological activity of 3-chlorocatechol is primarily linked to its role as a substrate for various microbial enzymes involved in the degradation of chlorinated compounds. Its degradation pathway has been studied extensively in bacteria such as Rhodococcus opacus, which utilizes this compound as a carbon source. The enzymatic reactions that involve 3-chlorocatechol are crucial for bioremediation processes aimed at detoxifying environments contaminated with chlorinated aromatic compounds .

Synthesis of 3-chlorocatechol can be achieved through several methods:

  • Halogenation of Catechol: Direct chlorination of catechol using chlorine gas or chlorinating agents under controlled conditions.
  • Electrophilic Aromatic Substitution: Utilizing chlorinating agents in the presence of Lewis acids can facilitate the substitution reaction on catechol.
  • Microbial Synthesis: Certain strains of bacteria can convert phenolic compounds into 3-chlorocatechol through metabolic pathways that involve hydroxylation and halogenation processes.

These methods allow for both laboratory synthesis and potential biotechnological applications for producing this compound from renewable resources.

3-Chlorocatechol has several applications:

  • Bioremediation: It serves as a model compound for studying the microbial degradation of chlorinated pollutants.
  • Research Tool: Used in studies investigating enzymatic mechanisms and metabolic pathways involving chlorinated aromatic compounds.
  • Chemical Intermediate: Acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Interaction studies involving 3-chlorocatechol focus on its enzymatic degradation pathways and its interactions with microbial communities. Research indicates that specific enzymes such as chlorocatechol 1,2-dioxygenase exhibit substrate specificity towards this compound, influencing its breakdown efficiency and potential accumulation in environments contaminated with chlorinated compounds .

Additionally, studies have shown that the presence of 3-chlorocatechol can affect microbial community dynamics, promoting the growth of specific degraders while inhibiting others .

Several compounds are structurally similar to 3-chlorocatechol. Here is a comparison highlighting its uniqueness:

CompoundStructure DescriptionUnique Features
CatecholA dihydroxybenzene without halogen substitutionNo chlorine; serves as a parent compound
4-ChlorocatecholChlorine atom substituted at the para positionDifferent reactivity profile compared to 3-chloro
3,5-DichlorocatecholTwo chlorine substitutions at positions 3 and 5Increased toxicity and different degradation pathway
2-ChlorocatecholChlorine atom substituted at the ortho positionDistinct metabolic pathway compared to 3-chloro

The unique positioning of the chlorine atom in 3-chlorocatechol influences its reactivity and biological interactions, setting it apart from other similar compounds.

XLogP3

1.9

Melting Point

48.5 °C

UNII

0Z3E1G971E

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 5 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4018-65-9

Wikipedia

3-chlorocatechol

Dates

Modify: 2023-08-15

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